Methyl 3,4-difluoro-2-hydroxybenzoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 3,4-difluoro-2-hydroxybenzoate is a complex organic compound
Mode of Action
It’s known that fluorinated compounds often interact with their targets through the process of hydroxylation . This process involves the addition of a hydroxyl group (OH) to the compound, which can result in significant changes to its chemical behavior.
Biochemical Pathways
It’s known that fluorinated compounds can influence various enzymatic reactions, including those involving monooxygenases . These enzymes play crucial roles in many biochemical pathways, including the metabolism of drugs and toxins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-difluoro-2-hydroxybenzoate typically involves the esterification of 3,4-difluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3,4-difluoro-2-hydroxybenzoic acid and methanol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Ester Hydrolysis: The major products are 3,4-difluoro-2-hydroxybenzoic acid and methanol.
Scientific Research Applications
Methyl 3,4-difluoro-2-hydroxybenzoate has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemical Research: It serves as a precursor for the development of herbicides and pesticides.
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-difluoro-4-hydroxybenzoate: This compound has a similar structure but differs in the position of the fluorine atoms.
Methyl 4-fluoro-2-hydroxybenzoate: Another similar compound with a single fluorine atom on the aromatic ring.
Uniqueness
Methyl 3,4-difluoro-2-hydroxybenzoate is unique due to the presence of two fluorine atoms at the 3 and 4 positions on the aromatic ring. This structural feature imparts specific chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
methyl 3,4-difluoro-2-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWUTSVQCDLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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